

VUF10460: A Technical Guide for Immunology and Inflammation Research

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Compound of Interest		
Compound Name:	VUF10460	
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Introduction

The histamine H4 receptor (H4R) has emerged as a significant target in the field of immunopharmacology. As the fourth identified histamine receptor, it is a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, neutrophils, dendritic cells, and T cells.[1] Its integral role in mediating immune and inflammatory responses has positioned it as a promising therapeutic target for a variety of conditions such as asthma, allergic rhinitis, chronic pruritus, and autoimmune diseases.[1][2][3][4]

VUF10460 is a potent and selective non-imidazole agonist for the histamine H4 receptor.[5][6] Its ability to specifically activate the H4R makes it an invaluable chemical probe for researchers. This technical guide provides an in-depth overview of **VUF10460**, its mechanism of action, its application in studying immunological and inflammatory pathways, and detailed experimental protocols for its use.

Core Properties of VUF10460

VUF10460's utility as a research tool is defined by its specific chemical properties and high binding affinity for the H4 receptor, particularly its selectivity over the H3 receptor.

Table 1: VUF10460 Chemical and Physical Properties



Property	Value
Molecular Formula	C15H19N5
Molecular Weight	269.34 g/mol [7]
CAS Number	1028327-66-3[5]
Purity	≥98%
Solubility	Soluble to 100 mM in DMSO

Table 2: **VUF10460** Receptor Binding Affinity

Receptor Species & Subtype	Binding Constant (pKi)	Binding Constant (Ki)	Selectivity
Human H4 Receptor	8.22	5.01 nM	-
Rat H4 Receptor	7.46[5][6]	14.13 nM	~50-fold vs. Rat H3R[5]
Rat H3 Receptor	5.75[5]	1,778.28 nM	-

Note: pKi is the negative logarithm of the Ki value. Discrepancies in reported Ki values may arise from different experimental conditions.

Mechanism of Action and Signaling Pathway

VUF10460 exerts its effects by binding to and activating the histamine H4 receptor, which is coupled to Gi/o proteins. This activation initiates a downstream signaling cascade that is central to its immunomodulatory functions.

Upon agonist binding, the G protein dissociates into its $G\alpha$ and $G\beta\gamma$ subunits. The $G\beta\gamma$ subunit, in particular, has been shown to activate Phospholipase C (PLC).[1] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently modulate intracellular calcium levels and protein kinase C activity. A key outcome of this pathway in immune cells is the reorganization of the actin cytoskeleton, a process essential for cell shape change and chemotaxis.[1]





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Caption: VUF10460-induced H4 receptor signaling cascade.

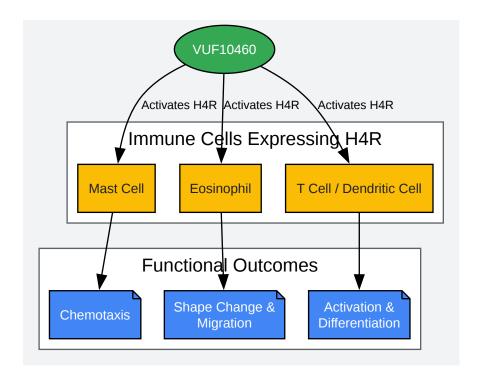
Role in Immunomodulation

The high expression of H4R on immune cells makes it a critical node in inflammatory signaling. By using **VUF10460** to stimulate this receptor, researchers can probe its function in various immune cell types.

- Mast Cells: H4R activation is involved in mast cell chemotaxis, recruiting these key allergicresponse cells to sites of inflammation.[1]
- Eosinophils: The receptor mediates eosinophil shape change and migration, processes fundamental to their role in allergic inflammation and parasitic defense.[1]
- Other Immune Cells: The H4R is also implicated in the activation of dendritic cells and the differentiation of T cells, highlighting its broader role in orchestrating the immune response.

 [1]





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Caption: Immunomodulatory roles of **VUF10460** via H4R activation.

Experimental Protocols and Applications

VUF10460 is frequently used in both in vitro and in vivo models to investigate the consequences of H4R activation.

In Vivo Model: Rat Gastric Lesion Induction

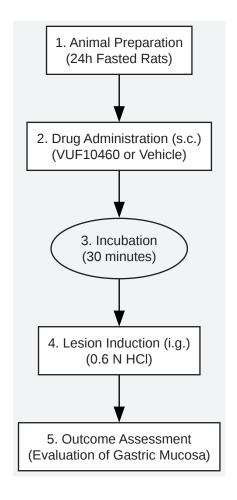
This protocol details a method to study the pro-inflammatory effects of H4R activation in the gastric mucosa.

- Objective: To assess the effect of VUF10460-mediated H4R activation on chemically-induced gastric lesions in rats.
- Animal Model: 24-hour fasted rats.[5]
- Materials:
 - VUF10460



- Vehicle (e.g., 100% DMSO)
- 0.6 N Hydrochloric Acid (HCl)
- Procedure:
 - Randomly divide fasted rats into treatment groups (vehicle, VUF10460 10 mg/kg,
 VUF10460 30 mg/kg).[5]
 - Dissolve VUF10460 in the chosen vehicle (e.g., 100% DMSO).[5]
 - Administer VUF10460 or vehicle subcutaneously (s.c.) in a volume of 1 mL/kg.[5]
 - After 30 minutes, induce gastric lesions by administering a single intragastric (i.g.) dose of
 0.6 N HCl at 5 mL/kg.[5]
 - After a predetermined time, euthanize the animals and collect the stomachs to assess the extent of gastric mucosal damage.
- Expected Outcome: Administration of VUF10460 is expected to significantly enhance or
 potentiate the gastric lesions induced by HCI, demonstrating a pro-inflammatory role for H4R
 activation in this context.[5]





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Caption: Experimental workflow for the in vivo gastric lesion study.

VUF10460 Formulation for In Vitro and In Vivo Studies

Proper solubilization of **VUF10460** is critical for experimental success. While highly soluble in DMSO, this may not be suitable for all applications, especially in vivo.

Table 3: Recommended Formulations for VUF10460



Protocol	Solvent 1	Solvent 2	Solvent 3	Solvent 4	Final Solubility
1	10% DMSO	40% PEG300	5% Tween-80	45% Saline	≥ 2.5 mg/mL[5]
2	10% DMSO	90% (20% SBE-β-CD in Saline)	-	-	≥ 2.5 mg/mL[5]
3	10% DMSO	90% Corn Oil	-	-	≥ 2.5 mg/mL[5]

Note: When preparing formulations, add each solvent sequentially and use heat or sonication if precipitation occurs.[5] Always verify the stability and compatibility of the chosen formulation with the specific experimental system.

Conclusion

VUF10460 is a powerful and specific pharmacological tool for elucidating the complex role of the histamine H4 receptor in immunology and inflammation. Its utility as an agonist allows for the direct stimulation of H4R-mediated pathways, providing crucial insights into the mechanisms of mast cell and eosinophil recruitment, and the broader regulation of the immune response. The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to leverage **VUF10460** in their studies, ultimately contributing to the understanding of inflammatory diseases and the development of novel H4R-targeted therapeutics.

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References

1. Histamine H4 receptor - Wikipedia [en.wikipedia.org]



- 2. VUF10460 [myskinrecipes.com]
- 3. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VUF10460 | Histamine Receptor | Ambeed.com [ambeed.com]
- 7. axonmedchem.com [axonmedchem.com]
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